1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate
Overview
Description
1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
The synthesis of 1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate typically involves multi-step organic reactions
Indazole Core Synthesis: The indazole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the functional groups attached to the indazole core.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include bromine, N-bromosuccinimide, acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate would depend on its specific application. In medicinal chemistry, indazole derivatives often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved would require detailed biochemical studies .
Comparison with Similar Compounds
1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate can be compared with other indazole derivatives such as:
1-tert-butyl 3-ethyl 6-chloro-1H-indazole-1,3-dicarboxylate: Similar structure but with a chloro substituent instead of bromo.
1-tert-butyl 3-ethyl 6-fluoro-1H-indazole-1,3-dicarboxylate: Similar structure but with a fluoro substituent instead of bromo.
1-tert-butyl 3-ethyl 6-iodo-1H-indazole-1,3-dicarboxylate: Similar structure but with an iodo substituent instead of bromo.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 6-bromoindazole-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c1-5-21-13(19)12-10-7-6-9(16)8-11(10)18(17-12)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXZOFFIRRPITF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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